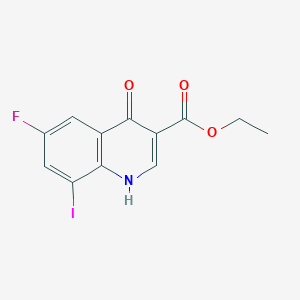
5-methyl-N-(5-nitrothiazol-2-yl)isoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-(5-nitrothiazol-2-yl)isoxazole-4-carboxamide is a compound that features both isoxazole and thiazole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents. The presence of the nitro group on the thiazole ring further enhances its potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the [3+2] cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides in the presence of a base such as triethylamine . This reaction yields 3,4,5-trisubstituted isoxazoles, which can then be further functionalized to introduce the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cycloaddition and subsequent functionalization steps. Metal-free synthetic routes are also explored to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-N-(5-nitrothiazol-2-yl)isoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The isoxazole and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Reagents such as halogens, acids, and bases can be used to introduce different substituents on the rings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the isoxazole or thiazole rings .
Applications De Recherche Scientifique
5-methyl-N-(5-nitrothiazol-2-yl)isoxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiparasitic and antimicrobial activities.
Medicine: Investigated for its potential use in treating diseases caused by protozoa and bacteria.
Industry: Used in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 5-methyl-N-(5-nitrothiazol-2-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets. The nitro group on the thiazole ring can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to the inhibition of essential enzymes and pathways in pathogens .
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antiparasitic and antibacterial agent.
Tinidazole: Another nitroimidazole with similar applications.
Secnidazole: Used for treating bacterial vaginosis and other infections.
Uniqueness
5-methyl-N-(5-nitrothiazol-2-yl)isoxazole-4-carboxamide is unique due to its combined isoxazole and thiazole moieties, which provide a distinct set of biological activities compared to other nitroimidazoles.
Propriétés
Formule moléculaire |
C8H6N4O4S |
|---|---|
Poids moléculaire |
254.23 g/mol |
Nom IUPAC |
5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C8H6N4O4S/c1-4-5(2-10-16-4)7(13)11-8-9-3-6(17-8)12(14)15/h2-3H,1H3,(H,9,11,13) |
Clé InChI |
JXUUSXUIHFMJGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NO1)C(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


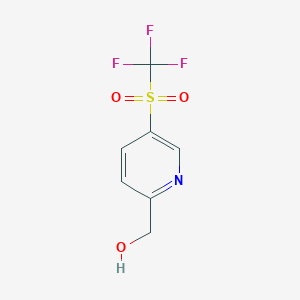

![2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid](/img/structure/B12853313.png)
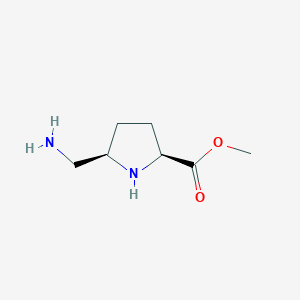

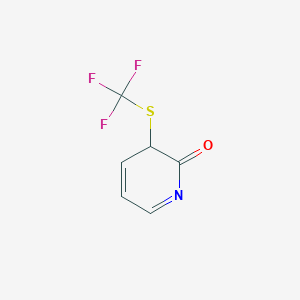
![4'-(Cyanomethyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12853336.png)
![(5-((2-((3-(Ethylsulfonyl)-4-((1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)phenyl)amino)-5-fluoropyrimidin-4-yl)(methyl)amino)-2,4-dimethylphenyl)methanol](/img/structure/B12853341.png)

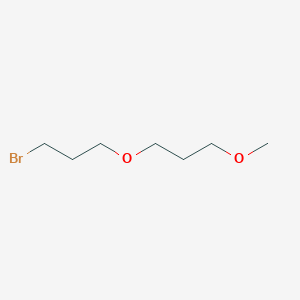
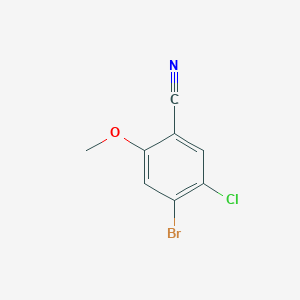
![(R)-1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine](/img/structure/B12853378.png)
